N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dimethylpyrazole moiety and a methoxyphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the alkylation of pyrazoles with appropriate alkyl halides. One common method involves the reaction of 2,4-dimethylpyrazole with a benzyl halide derivative in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or methoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but lacking the methoxyphenyl group.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Multidentate ligands with similar pyrazole moieties used in coordination chemistry.
Triazoles: Another class of nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific combination of a dimethylpyrazole moiety and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12-10-17-18(2)15(12)11-16-8-7-13-5-4-6-14(9-13)19-3;/h4-6,9-10,16H,7-8,11H2,1-3H3;1H |
InChI Key |
CRWDINQQMIXNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.